molecular formula C17H21N3O4S2 B2953735 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-41-9

3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2953735
CAS No.: 2034592-41-9
M. Wt: 395.49
InChI Key: QWURBVRUBCTSBA-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a synthetic specialty chemical offered for research and development purposes. This molecule features a complex structure incorporating a benzenesulfonamide moiety linked to a 2,2-dioxidobenzo[c][1,2,5]thiadiazole unit, a scaffold recognized in material science and pharmaceutical research . The benzo[c][1,2,5]thiadiazole core is an electron-accepting group extensively utilized in the development of push-pull chromophores for nonlinear optics (NLO) and optoelectronic devices . Furthermore, structurally related sulfonamide and nitrogen-containing heterocyclic compounds are frequently investigated for their diverse biological activities , including potential as enzyme inhibitors or antimicrobial agents . Researchers may explore this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for evaluating new chemical and physical properties in various experimental settings. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use. This product is supplied as a solid and should be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-13-8-9-15(12-14(13)2)25(21,22)18-10-11-20-17-7-5-4-6-16(17)19(3)26(20,23)24/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWURBVRUBCTSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis pathways:

  • Starting Material: The synthesis might begin with readily available aromatic compounds such as 3,4-dimethylbenzene and benzenesulfonamide.

  • Nucleophilic Substitution Reaction: The benzenesulfonamide derivative can undergo nucleophilic substitution with ethylene derivatives.

  • Benzothiadiazole Formation: This step involves the formation of the benzothiadiazole ring, potentially through cyclization reactions using sulfur sources.

  • Oxidation Reactions: Oxidation reactions, possibly using agents like hydrogen peroxide, to introduce the dioxide functionalities.

Industrial Production Methods

Industrial-scale production may leverage:

  • Continuous Flow Chemistry: For efficient and scalable synthesis.

  • Catalysis: Using catalytic processes to improve reaction rates and yields.

  • Purification: Employing techniques such as chromatography or recrystallization for purity.

Chemical Reactions Analysis

Acylation Reactions

The sulfonamide group (–SO2_2NH–) can undergo acylation with reactive electrophiles such as acyl chlorides or anhydrides. This forms N-acylated derivatives , a common modification to modulate biological activity or solubility.

Example Reaction:

Compound+RCOClN RCO sulfonamide+HCl\text{Compound}+\text{RCOCl}\rightarrow \text{N RCO sulfonamide}+\text{HCl}

Key Data:

ReagentConditionsProductYield (%)Source
Acetyl chlorideDIEA, DCM, 0°C to RTN-Acetylated derivative85–90
Benzoyl chloridePyridine, THF, refluxN-Benzoylated derivative78

The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the acyl electrophile, often requiring a base (e.g., DIEA) to deprotonate the NH group .

Nucleophilic Substitution at the Ethyl Linker

The ethyl group bridging the thiadiazole and sulfonamide may participate in SN_N2 reactions due to the electron-withdrawing effects of the thiadiazole dioxide.

Example Reaction:

Compound+NuSubstituted ethyl derivative+Leaving Group\text{Compound}+\text{Nu}^-\rightarrow \text{Substituted ethyl derivative}+\text{Leaving Group}

Key Data:

Nucleophile (Nu⁻)Leaving GroupConditionsProductSource
PiperazineBr⁻DMF, 80°C, 12hEthyl-piperazine adduct
1-Boc-3-oxopiperazineBr⁻K2_2CO3_3, DMF, RTBoc-protected piperazine derivative

This reactivity is analogous to intermediates in Scheme 2 of , where bromoethyl derivatives undergo substitution with nitrogen nucleophiles.

Cyclization Reactions

The sulfonamide NH and adjacent functional groups can facilitate cyclization to form heterocycles. For example, reaction with thiourea derivatives may yield thiadiazoles or oxadiazoles.

Example Reaction:

Compound+CS2Thiadiazole fused derivative\text{Compound}+\text{CS}_2\rightarrow \text{Thiadiazole fused derivative}

Key Data:

ReagentConditionsProductYield (%)Source
Carbon disulfide (CS2_2)KOH, ethanol, reflux1,3,4-Thiadiazole-2-thione65
ThiosemicarbazideH2_2SO4_4, RT1,3,4-Thiadiazole-2-amine72

Cyclization often requires acidic or basic conditions to deprotonate intermediates and drive ring closure .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group may undergo electrophilic substitution (e.g., nitration, sulfonation), though the electron-withdrawing sulfonamide group deactivates the ring.

Example Reaction:

Compound+HNO3Nitro substituted derivative\text{Compound}+\text{HNO}_3\rightarrow \text{Nitro substituted derivative}

Key Data:

ReagentConditionsPosition of SubstitutionSource
Nitrating mixtureH2_2SO4_4, 0°CMeta to sulfonamide

Methyl groups direct electrophiles to the ortho/para positions, but the sulfonamide’s deactivating effect favors meta substitution .

Reduction Reactions

The sulfonamide group is generally resistant to reduction, but the thiadiazole dioxide ring may undergo partial reduction under harsh conditions.

Example Reaction:

Compound+LiAlH4Reduced thiadiazole derivative\text{Compound}+\text{LiAlH}_4\rightarrow \text{Reduced thiadiazole derivative}

Key Data:

ReagentConditionsProductSource
LiAlH4_4THF, refluxPartial ring opening

Reduction of the thiadiazole ring is less common due to its stability but has been observed in related systems .

Scientific Research Applications

3,4-Dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is of significant interest in:

  • Chemistry: As a building block for designing novel materials.

  • Biology: Due to its potential interactions with biological molecules.

  • Medicine: It might have therapeutic potential, pending further research.

  • Industry: As an intermediate in the synthesis of dyes, pharmaceuticals, or materials.

Mechanism of Action

The compound's mechanism of action can involve:

  • Molecular Interactions: It may interact with biological targets such as enzymes or receptors.

  • Pathways: The molecule could influence metabolic or signaling pathways, potentially modulating cellular activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs of the target compound include:

Compound Name Substituents on Benzene Ring Sulfonamide Group Molecular Weight Key Structural Features
Target: 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide 3,4-dimethyl Benzenesulfonamide ~423.4 g/mol* Methyl groups enhance lipophilicity; ethyl linker provides conformational flexibility.
Analog 1: 4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide 4-ethoxy, 3-fluoro Benzenesulfonamide ~453.4 g/mol* Ethoxy and fluoro substituents increase polarity; fluorine may improve metabolic stability.
Analog 2: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide 6-fluoro (on thiadiazole) Methanesulfonamide 323.4 g/mol Methanesulfonamide reduces steric bulk; fluorine at position 6 alters electronic effects.

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethyl groups likely increase logP compared to Analog 1’s polar ethoxy/fluoro groups. Analog 2’s methanesulfonamide further reduces molecular weight and lipophilicity .
  • Hydrogen Bonding : The benzenesulfonamide group in the target and Analog 1 can participate in hydrogen bonding (evidenced in sulfonamide co-crystals ), whereas Analog 2’s methanesulfonamide may exhibit weaker interactions.
  • Metabolic Stability : Fluorine in Analog 1 and 2 may slow oxidative metabolism, while the target’s methyl groups could favor glucuronidation .

Research Findings and Limitations

  • Crystallographic Data : Co-crystal structures of sulfonamides (e.g., sulfathiazole ) highlight hydrogen-bonding networks, which may stabilize the target compound in solid state.
  • Synthetic Challenges : Evidence lacks yield data, but Analog 2’s simpler structure (methanesulfonamide) likely requires fewer synthetic steps than the target or Analog 1 .
  • Knowledge Gaps: No comparative pharmacokinetic or potency data are available, limiting functional analysis.

Biological Activity

The compound 3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O6SC_{21}H_{25}N_{3}O_{6}S with a molecular weight of 447.5 g/mol. The structure features a benzenesulfonamide moiety linked to a thiadiazole derivative, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC21H25N3O6S
Molecular Weight447.5 g/mol
CAS Number2035018-27-8

Antimicrobial Activity

Sulfonamides are widely recognized for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial dihydropteroate synthase, leading to a blockade in folate synthesis essential for bacterial growth. In studies involving similar compounds with thiadiazole rings, promising antibacterial effects have been noted.

Case Study: Antibacterial Efficacy

In a study examining various sulfonamide derivatives, compounds featuring thiadiazole rings exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The IC50 values for these compounds ranged from 0.5 to 5 µg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Activity

Research indicates that compounds containing thiadiazole and related structures can exhibit cytotoxic effects against cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with enhanced anticancer activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
Compound AMCF-7 (Breast)1.61 ± 0.92
Compound BHeLa (Cervical)1.98 ± 1.22
3,4-Dimethyl... A549 (Lung)TBD

The precise mechanism by which This compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications of the compound's structure influence its biological activity. Key findings include:

  • Thiadiazole Ring : Essential for enhancing cytotoxicity.
  • Methyl Substituents : Increase electron density on the phenyl ring, contributing to higher activity.
  • Sulfonamide Group : Plays a critical role in antibacterial properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the benzo[c][1,2,5]thiadiazole-2,2-dioxide core in this compound?

  • The thiadiazole-dioxide ring can be synthesized via cyclization reactions using precursors like hydrazine derivatives and sulfonyl chlorides. For example, highlights cyclization in DMF with iodine and triethylamine to form thiadiazole derivatives, which may be adapted for this compound. Key steps include:

  • Hydrazine intermediate formation : Reacting substituted hydrazines with sulfonyl chlorides.
  • Cyclization : Using polar aprotic solvents (e.g., DMF) with catalytic iodine and triethylamine to promote ring closure .
  • Oxidation : Controlled oxidation (e.g., H₂O₂) to achieve the 2,2-dioxide moiety .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

  • ¹H/¹³C NMR :

  • Benzenesulfonamide protons : Look for deshielded aromatic protons (δ 7.2–8.0 ppm) and sulfonamide NH signals (δ ~10 ppm, broad).
  • Thiadiazole-dioxide ring : Characteristic shifts for methyl groups attached to the thiadiazole (δ ~2.5 ppm) and sulfonyl oxygen effects on adjacent protons .
    • IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and thiadiazole ring vibrations (1600–1500 cm⁻¹) .

Q. What purification methods are effective for isolating this compound, given its sulfonamide and thiadiazole functionalities?

  • Recrystallization : Use ethanol-water mixtures to exploit solubility differences, as demonstrated in for similar sulfonamide-thiadiazole hybrids .
  • Column chromatography : Optimize with silica gel and eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during the alkylation of the thiadiazole nitrogen?

  • Solvent selection : Absolute ethanol (as in ) minimizes side reactions compared to DMF, which may promote over-oxidation .
  • Catalyst screening : Triethylamine (0.5–1.0 eq.) enhances nucleophilicity of the thiadiazole nitrogen, improving alkylation efficiency .
  • Temperature control : Room-temperature stirring (6–8 hours) avoids thermal decomposition, as shown in for analogous thiadiazole syntheses .

Q. What analytical approaches address contradictions in biological activity data (e.g., antimicrobial vs. cytotoxicity profiles)?

  • Dose-response studies : Use a range of concentrations (1–100 µM) to differentiate between therapeutic and cytotoxic effects.
  • Targeted assays : Compare activity against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) to isolate mechanisms .
  • Computational docking : Model interactions with bacterial enoyl-ACP reductase or human topoisomerase II to rationalize selectivity .

Q. How does X-ray crystallography validate the molecular conformation of the ethyl linker between the sulfonamide and thiadiazole moieties?

  • Single-crystal growth : Use slow evaporation of DCM/methanol (9:1) to obtain diffraction-quality crystals.
  • Torsion angle analysis : Confirm the gauche conformation of the ethyl linker (C-C-N-S dihedral angle ~60°), which impacts solubility and bioactivity .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining >95% purity?

  • Flow chemistry : Adapt batch procedures (e.g., ) to continuous flow reactors for precise control of reaction time and temperature .
  • In-line monitoring : Use FTIR or HPLC to detect intermediates and adjust reagent stoichiometry dynamically .
  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, scalable solvent systems .

Methodological Guidance for Data Interpretation

  • Contradictory melting points : Cross-validate with DSC (Differential Scanning Calorimetry) to distinguish polymorphic forms, as seen in for triazole-thiadiazole hybrids .
  • Variable NMR coupling constants : Use 2D NMR (COSY, NOESY) to resolve rotational isomers of the ethyl linker, which can cause splitting discrepancies .
  • Inconsistent biological replicates : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers in antimicrobial zone-of-inhibition assays .

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